molecular formula C18H22N6O2S B12249692 1-methyl-2-{5-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-1,3-benzodiazole

1-methyl-2-{5-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-1,3-benzodiazole

Cat. No.: B12249692
M. Wt: 386.5 g/mol
InChI Key: MTHSPTOGECOBOE-UHFFFAOYSA-N
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Description

1-methyl-2-{5-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-1,3-benzodiazole is a complex organic compound that features a unique combination of imidazole, pyrrolo, and benzodiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-{5-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-1,3-benzodiazole typically involves multi-step reactions. The process begins with the preparation of the imidazole ring, followed by the formation of the pyrrolo and benzodiazole rings. Key reagents and catalysts, such as erbium triflate, are often used to facilitate these reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-{5-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

1-methyl-2-{5-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-1,3-benzodiazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of advanced materials and catalysts

Mechanism of Action

The mechanism of action of 1-methyl-2-{5-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-2-{5-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-1,3-benzodiazole stands out due to its complex structure, which combines multiple heterocyclic rings. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H22N6O2S

Molecular Weight

386.5 g/mol

IUPAC Name

1-methyl-2-[5-(1-methylimidazol-4-yl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]benzimidazole

InChI

InChI=1S/C18H22N6O2S/c1-21-11-17(19-12-21)27(25,26)24-9-13-7-23(8-14(13)10-24)18-20-15-5-3-4-6-16(15)22(18)2/h3-6,11-14H,7-10H2,1-2H3

InChI Key

MTHSPTOGECOBOE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CC3CN(CC3C2)C4=NC5=CC=CC=C5N4C

Origin of Product

United States

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